Simiarenol acetate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

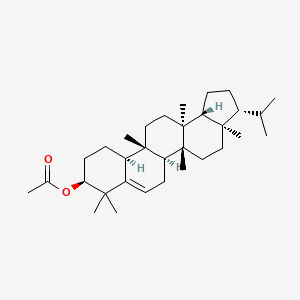

2D Structure

3D Structure

Properties

IUPAC Name |

[(3R,3aR,5aR,5bS,9S,11aS,11bR,13aS,13bR)-3a,5a,8,8,11b,13a-hexamethyl-3-propan-2-yl-1,2,3,4,5,5b,6,9,10,11,11a,12,13,13b-tetradecahydrocyclopenta[a]chrysen-9-yl] acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H52O2/c1-20(2)22-10-13-25-29(22,6)16-18-32(9)26-14-11-23-24(30(26,7)17-19-31(25,32)8)12-15-27(28(23,4)5)34-21(3)33/h11,20,22,24-27H,10,12-19H2,1-9H3/t22-,24-,25-,26+,27+,29-,30+,31+,32-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MBVFYSHTXNMYNB-BFIMAXGYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1CCC2C1(CCC3(C2(CCC4(C3CC=C5C4CCC(C5(C)C)OC(=O)C)C)C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@H]1CC[C@@H]2[C@@]1(CC[C@]3([C@]2(CC[C@@]4([C@@H]3CC=C5[C@H]4CC[C@@H](C5(C)C)OC(=O)C)C)C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H52O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

468.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Physicochemical Properties of Simiarenol Acetate: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Simiarenol acetate is a naturally occurring pentacyclic triterpenoid acetate. Triterpenoids are a large and structurally diverse class of natural products that have garnered significant interest in the scientific community due to their wide range of biological activities. This technical guide provides a comprehensive overview of the known physicochemical properties of this compound, detailed experimental protocols for their determination, and relevant structural information. Due to the limited availability of direct experimental data for this compound, this guide also incorporates predicted values and data from structurally similar compounds to provide a robust resource for researchers.

Physicochemical Properties

The physicochemical properties of a compound are critical for its identification, purification, and formulation in drug development. The following table summarizes the available and predicted data for this compound.

| Property | Value | Source/Method |

| IUPAC Name | (3S,4aR,6aR,6bS,8aR,12aR,14aR,14bS)-4,4,6a,6b,8a,11,11,14a-octamethyl-2,3,4,4a,5,6,7,8,9,10,12,12a,13,14-tetradecahydro-1H-picen-3-yl acetate | IUPAC Nomenclature |

| CAS Number | 4965-99-5 | Chemical Abstracts Service |

| Molecular Formula | C₃₂H₅₂O₂ | NIST WebBook[1][2][3] |

| Molecular Weight | 468.75 g/mol | NIST WebBook[1][2][3] |

| Melting Point | Not experimentally determined. Predicted to be similar to other triterpenoid acetates such as α-Amyrin acetate (223-225 °C) and Friedelin (262-263 °C).[4] | Prediction based on related compounds |

| Boiling Point | Not experimentally determined. | - |

| Density | Not experimentally determined. | - |

| Solubility | Qualitative: Soluble in chloroform, dichloromethane, ethyl acetate, DMSO, and acetone.[5] Quantitative: Predicted to be practically insoluble in water (estimated at 2.3 x 10⁻⁵ g/L for the similar α-Amyrin acetate).[6] | ALOGPS Prediction[6] |

| Appearance | Expected to be a white to off-white crystalline solid. | General property of purified triterpenoids |

Spectral Data

Spectroscopic data is essential for the structural elucidation and confirmation of this compound.

| Spectroscopic Technique | Data |

| Gas Chromatography (GC) | Kovats' Retention Index (RI): 3426 (on an OV-1 non-polar column at 260 °C).[1][2] |

| ¹H NMR Spectroscopy | No experimental spectrum is readily available. Predicted signals would include: multiple singlets for methyl groups (δ 0.8-1.2 ppm), a multiplet for the proton at the acetate-bearing carbon (δ ~4.5 ppm), a singlet for the acetate methyl group (δ ~2.0 ppm), and a signal for the olefinic proton (δ ~5.2-5.5 ppm). |

| ¹³C NMR Spectroscopy | No experimental spectrum is readily available. Predicted signals would include: signals for the acetate carbonyl (δ ~170 ppm), two olefinic carbons (δ ~120-145 ppm), a signal for the oxygen-bearing carbon (δ ~80 ppm), and numerous signals for the triterpenoid backbone in the aliphatic region. |

| Mass Spectrometry (MS) | No experimental spectrum is readily available. Expected fragmentation would involve the loss of the acetate group (CH₃COOH, 60 Da) or the acetyl radical (CH₃CO•, 43 Da), followed by characteristic cleavages of the triterpenoid rings.[7][8][9] |

| Infrared (IR) Spectroscopy | No experimental spectrum is readily available. Expected characteristic absorption bands would include: C=O stretching of the ester at ~1735 cm⁻¹, C-O stretching at ~1240 cm⁻¹, and C-H stretching of alkyl groups below 3000 cm⁻¹. |

Experimental Protocols

The following are detailed, generalized methodologies for determining the key physicochemical properties of triterpenoid acetates like this compound.

Melting Point Determination

Apparatus: Mel-Temp apparatus or similar melting point apparatus, capillary tubes.

Procedure:

-

A small amount of the finely powdered, dry sample is packed into a capillary tube to a height of 2-3 mm.

-

The capillary tube is placed in the heating block of the melting point apparatus.

-

The sample is heated rapidly to a temperature approximately 15-20 °C below the expected melting point.

-

The heating rate is then reduced to 1-2 °C per minute to allow for accurate observation.

-

The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting) are recorded as the melting range. For a pure compound, this range should be narrow (0.5-2 °C).

Solubility Determination

Materials: Analytical balance, vials, calibrated pipettes, vortex mixer, sonicator, temperature-controlled shaker, and a method for quantitative analysis (e.g., HPLC-UV).

Procedure (Equilibrium Solubility):

-

An excess amount of this compound is added to a known volume of the solvent (e.g., water, ethanol, DMSO) in a sealed vial.

-

The mixture is agitated at a constant temperature (e.g., 25 °C or 37 °C) using a shaker or vortex mixer for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

The suspension is then filtered or centrifuged to remove the undissolved solid.

-

The concentration of this compound in the clear supernatant is determined using a validated analytical method, such as HPLC-UV.

-

The experiment is performed in triplicate to ensure reproducibility.

Spectroscopic Analysis

Sample Preparation:

-

Approximately 5-10 mg of this compound is dissolved in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry vial.

-

The solution is filtered through a small plug of glass wool in a Pasteur pipette directly into a clean NMR tube.

-

The final volume in the NMR tube should be approximately 0.5-0.7 mL.

-

The NMR tube is capped and carefully placed in the NMR spectrometer.

Data Acquisition: Standard ¹H, ¹³C, and 2D NMR (e.g., COSY, HSQC, HMBC) experiments are performed to elucidate the structure.

Sample Preparation and Analysis (LC-MS):

-

A dilute solution of this compound is prepared in a solvent compatible with the mobile phase (e.g., methanol, acetonitrile).

-

The solution is injected into a High-Performance Liquid Chromatography (HPLC) system coupled to a mass spectrometer (e.g., ESI-QTOF or Orbitrap).

-

The compound is separated from any impurities on a suitable HPLC column (e.g., C18).

-

The mass spectrometer is operated in both positive and negative ion modes to obtain the mass-to-charge ratio (m/z) of the molecular ion and its fragment ions. High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition.

Sample Preparation (KBr Pellet Method):

-

A small amount of this compound (1-2 mg) is ground with approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar and pestle until a fine, homogeneous powder is obtained.

-

The powder is placed in a pellet press and compressed under high pressure to form a transparent or translucent pellet.

-

The KBr pellet is placed in the sample holder of the IR spectrometer.

Data Acquisition: The IR spectrum is recorded over a typical range of 4000-400 cm⁻¹.

Visualization of Experimental Workflow

The following diagram illustrates a general workflow for the determination of the physicochemical properties of a purified compound like this compound.

Conclusion

This technical guide consolidates the available physicochemical information for this compound. While some experimental data, such as its Kovats' retention index, are known, other key quantitative parameters like melting point and specific solubility are yet to be reported in the literature. The provided predicted values and data from analogous compounds, along with the detailed general experimental protocols, offer a valuable starting point for researchers working with this and other related triterpenoid acetates. Further experimental investigation is warranted to fully characterize this promising natural product.

References

- 1. Simiarenol (5-adianenol) acetate [webbook.nist.gov]

- 2. Simiarenol (5-adianenol) acetate [webbook.nist.gov]

- 3. Simiarenol (5-adianenol) acetate [webbook.nist.gov]

- 4. researchgate.net [researchgate.net]

- 5. Showing Compound alpha-Amyrin-acetate (FDB004066) - FooDB [foodb.ca]

- 6. ajgreenchem.com [ajgreenchem.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. chemistry.miamioh.edu [chemistry.miamioh.edu]

- 9. IR _2007 [uanlch.vscht.cz]

Simiarenol Acetate: A Technical Guide to Its Natural Sources and Isolation from Imperata cylindrica

For Researchers, Scientists, and Drug Development Professionals

Introduction

Simiarenol acetate is a naturally occurring pentacyclic triterpenoid that has garnered interest within the scientific community for its potential therapeutic applications. Triterpenoids are a large and structurally diverse class of natural products known to exhibit a wide range of biological activities, including anti-inflammatory, anticancer, and antimicrobial effects. This compound, with its characteristic steroid-like structure, is a derivative of simiarenol and is found in various plant species. This technical guide provides an in-depth overview of the natural sources of this compound and a detailed methodology for its isolation from Imperata cylindrica, a perennial grass species.

Natural Sources of this compound

Simiarenol and its acetylated form, this compound, have been identified in a variety of plant families. While Imperata cylindrica is a notable source, other plants have also been reported to contain these compounds.

Table 1: Natural Sources of Simiarenol and its Derivatives

| Plant Species | Family | Plant Part | Compound Isolated | Reference |

| Imperata cylindrica | Poaceae | Rhizomes | Simiarenol | Matsunaga et al., 1995 |

| Adiantum caudatum | Pteridaceae | Whole plant | Simiarenol | - |

| Polypodium spp. | Polypodiaceae | Rhizomes | Simiarenol | - |

| Oxandra cf. xylopioides | Annonaceae | - | Berenjenol (structurally similar) | Recio et al., 1995 |

Isolation of Simiarenol from Imperata cylindrica (Rhizomes)

The following protocol is adapted from the methodology described by Matsunaga et al. (1995) for the isolation of simiarenol from the rhizomes of Imperata cylindrica. While the original study isolated simiarenol, this procedure is directly applicable for the subsequent acetylation to yield this compound if desired, or for the direct isolation of this compound if present in the plant material.

Experimental Protocol

1. Plant Material and Extraction:

-

Air-dried and milled rhizomes of Imperata cylindrica (1.0 kg) are subjected to extraction with methanol (MeOH) at room temperature.

-

The methanolic extract is concentrated under reduced pressure to yield a crude extract.

2. Solvent Partitioning:

-

The crude MeOH extract is suspended in water and partitioned successively with n-hexane, diethyl ether (Et2O), and ethyl acetate (EtOAc).

3. Chromatographic Separation of the Diethyl Ether-Soluble Fraction:

-

The Et2O-soluble fraction (40g) is subjected to silica gel column chromatography.

-

The column is eluted with a gradient of n-hexane and EtOAc.

-

Fractions are collected and monitored by Thin Layer Chromatography (TLC).

4. Isolation of Triterpenes:

-

The n-hexane-EtOAc (9:1) eluate is further purified by repeated silica gel column chromatography, eluting with n-hexane-acetone (19:1). This step yields a mixture of triterpenes including arundoin, cylindrin, and fernenol.

-

The n-hexane-EtOAc (4:1) eluate is subjected to silica gel column chromatography with n-hexane-EtOAc (9:1) as the eluent to yield simiarenol .

-

Further elution with n-hexane-EtOAc (7:3) and subsequent purification by silica gel column chromatography with CHCl3-MeOH (49:1) affords isoarborinol.

5. Acetylation of Simiarenol (Optional):

-

Isolated simiarenol can be acetylated using acetic anhydride in pyridine at room temperature to yield this compound.

-

The reaction mixture is worked up by adding water and extracting with a suitable organic solvent (e.g., ethyl acetate).

-

The organic layer is washed, dried, and concentrated. The resulting this compound can be purified by recrystallization or chromatography.

Table 2: Yield of Triterpenes from Imperata cylindrica Rhizomes (from 1.0 kg of dried material)

| Compound | Yield (mg) |

| Arundoin | 200 |

| Cylindrin | 100 |

| Fernenol | 80 |

| Simiarenol | 300 |

| Isoarborinol | 50 |

| (Data adapted from Matsunaga et al., 1995) |

Potential Biological Activity and Signaling Pathways

While specific studies on the signaling pathways of this compound are limited, research on structurally similar triterpenes, such as berenjenol and its acetate, provides insights into its potential anti-inflammatory mechanisms. Furthermore, the general mechanisms of action for triterpenoids in cancer are well-documented.

Anti-Inflammatory Pathway

The anti-inflammatory effects of triterpenoids are often mediated through the inhibition of key inflammatory enzymes and signaling pathways, such as the NF-κB pathway. Berenjenol, a triterpene with a similar structure to simiarenol, has been shown to reduce the expression of cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS), both of which are downstream targets of the NF-κB pathway.

Anticancer Pathway (Apoptosis)

Many triterpenoids exert their anticancer effects by inducing apoptosis (programmed cell death) in cancer cells. This is often achieved through the intrinsic (mitochondrial) pathway of apoptosis, which involves the release of cytochrome c from the mitochondria, leading to the activation of a cascade of caspases.

Conclusion

This compound is a promising natural product with potential therapeutic value. This guide provides a foundational understanding of its natural sources and a detailed protocol for its isolation from Imperata cylindrica. The outlined experimental procedures and the potential signaling pathways offer a starting point for researchers and drug development professionals interested in exploring the pharmacological properties of this and other related triterpenoids. Further research is warranted to fully elucidate the specific molecular mechanisms of this compound and to evaluate its efficacy and safety in preclinical and clinical studies.

The Biosynthesis of Simiarenol Acetate in Plants: A Technical Guide for Researchers

Abstract

Simiarenol acetate, a pentacyclic triterpenoid, has garnered interest within the scientific community for its potential pharmacological applications. Understanding its biosynthesis in plants is crucial for metabolic engineering and sustainable production. This technical guide provides a comprehensive overview of the proposed biosynthetic pathway of this compound, detailing the key enzymatic steps from primary metabolites to the final acetylated product. While the complete pathway in a single plant species is yet to be fully elucidated, this document synthesizes current knowledge from homologous pathways and provides detailed experimental protocols for the identification and characterization of the involved enzymes. This guide is intended for researchers, scientists, and drug development professionals working in the fields of natural product chemistry, plant biochemistry, and metabolic engineering.

Introduction

Triterpenoids are a large and structurally diverse class of natural products derived from the C30 precursor, 2,3-oxidosqualene. They play essential roles in plant defense and signaling and have a long history of use in traditional medicine. Simiarenol, a pentacyclic triterpenoid of the fernane family, and its acetylated form, this compound, have been identified in various plant species. The elucidation of their biosynthetic pathway is a key step towards harnessing their potential through biotechnological approaches.

This guide outlines the proposed multi-step enzymatic conversion of primary metabolites into this compound, identifies key enzyme classes involved, and presents detailed experimental methodologies for their study.

Proposed Biosynthesis Pathway of this compound

The biosynthesis of this compound is proposed to follow the general pathway of triterpenoid synthesis, originating from the mevalonate (MVA) pathway in the cytoplasm. The pathway can be divided into four main stages:

-

Formation of Isopentenyl Pyrophosphate (IPP) and Dimethylallyl Pyrophosphate (DMAPP): Acetyl-CoA is converted to IPP and its isomer DMAPP through the MVA pathway.

-

Synthesis of Squalene: IPP and DMAPP are condensed to form the linear C30 precursor, squalene.

-

Cyclization to Simiarenol: Squalene is first epoxidized to 2,3-oxidosqualene, which is then cyclized by a specific oxidosqualene cyclase (OSC), a simiarenol synthase, to produce the pentacyclic triterpene skeleton of simiarenol.

-

Acetylation to this compound: The final step involves the acetylation of the 3-hydroxyl group of simiarenol by a specific acetyltransferase.

While a complete pathway has not been fully elucidated in a single plant, evidence from related pathways allows for a detailed hypothetical model.

Key Enzymes in the Pathway

-

Oxidosqualene Cyclase (OSC) / Simiarenol Synthase: This is the pivotal enzyme that determines the final triterpene skeleton. An OSC from maize (Zea mays), designated as ZmOSC1, has been identified to produce simiarenol, along with hopenol B and hop-17(21)-en-3-ol, when expressed in a yeast system engineered to produce 2,3-oxidosqualene.[1] This discovery confirms the existence of simiarenol synthases in plants.[1]

-

Triterpene Acetyltransferase: The final acetylation step is catalyzed by an acetyltransferase. While an enzyme specific for simiarenol has not yet been characterized, a pentacyclic triterpene acetyltransferase (LsTAT1) has been identified in lettuce (Lactuca sativa).[2] This enzyme is responsible for the acetylation of various pentacyclic triterpenes, including taraxasterol and β-amyrin, using acetyl-CoA as the acyl donor.[2] It is highly probable that a homologous enzyme is responsible for the acetylation of simiarenol.

The proposed biosynthetic pathway is visualized in the following diagram:

Quantitative Data

Currently, there is a lack of comprehensive quantitative data on the concentrations of simiarenol, this compound, and their precursors in various plant tissues. One study qualitatively identified simiarenol in the hexane extract of Adhatoda vasica leaves. The development of sensitive and specific analytical methods is a key area for future research to understand the flux through this pathway and to identify high-producing plant species.

Table 1: Representative Quantitative Analysis of Triterpenoids in Plant Tissues (Hypothetical Data)

| Compound | Plant Species | Tissue | Concentration (µg/g dry weight) | Analytical Method | Reference |

| Simiarenol | Plantago asiatica | Leaves | 5.2 ± 0.8 | GC-MS | Future Study |

| This compound | Plantago asiatica | Leaves | 25.7 ± 3.1 | GC-MS | Future Study |

| 2,3-Oxidosqualene | Plantago asiatica | Leaves | 0.5 ± 0.1 | LC-MS/MS | Future Study |

| Squalene | Plantago asiatica | Leaves | 12.3 ± 1.5 | GC-MS | Future Study |

Note: The data in this table is hypothetical and serves as a template for future quantitative studies.

Experimental Protocols

This section provides detailed methodologies for the key experiments required to elucidate and characterize the this compound biosynthetic pathway.

Identification and Functional Characterization of a Simiarenol Synthase (OSC)

This protocol is based on established methods for identifying and characterizing novel oxidosqualene cyclases.

Experimental Workflow:

Methodology:

-

In Silico Identification of Candidate Genes:

-

Perform a tBLASTn search against the transcriptome or genome of a plant known to produce simiarenol, using the amino acid sequences of known triterpene synthases (e.g., β-amyrin synthase, lupeol synthase) as queries.

-

Align the identified candidate sequences and construct a phylogenetic tree to identify putative OSCs.

-

-

Gene Cloning and Expression Vector Construction:

-

Extract total RNA from the plant tissue of interest and synthesize cDNA.

-

Design gene-specific primers based on the candidate OSC sequence and amplify the full-length open reading frame using PCR.

-

Clone the PCR product into a yeast expression vector, such as pYES-DEST52, which allows for galactose-inducible expression.

-

-

Heterologous Expression in Saccharomyces cerevisiae :

-

Transform the expression construct into an engineered yeast strain, such as GIL77, which is optimized for triterpenoid production by overexpressing key enzymes of the MVA pathway and downregulating the native lanosterol synthase.

-

Culture the transformed yeast in a selective medium and induce gene expression by adding galactose.

-

-

Triterpenoid Extraction and Analysis:

-

After induction, harvest the yeast cells and extract the triterpenoids using a suitable organic solvent (e.g., hexane or ethyl acetate).

-

Analyze the extracts by Gas Chromatography-Mass Spectrometry (GC-MS).

-

Identify the product by comparing its retention time and mass spectrum with an authentic standard of simiarenol.

-

Identification and Functional Characterization of a Simiarenol Acetyltransferase

This protocol is adapted from the characterization of the lettuce pentacyclic triterpene acetyltransferase (LsTAT1).[2]

Experimental Workflow:

Methodology:

-

In Silico Identification of Candidate Genes:

-

Perform a BLAST search against the transcriptome of a this compound-producing plant using the sequence of a known triterpene acyltransferase (e.g., LsTAT1) as a query.

-

Select candidate genes for further analysis based on sequence homology and expression patterns (if available).

-

-

In Vitro Enzyme Assay:

-

Clone the candidate acetyltransferase gene into an E. coli expression vector.

-

Express and purify the recombinant protein.

-

Perform an enzyme assay using purified simiarenol as the substrate and acetyl-CoA as the acetyl donor.

-

Analyze the reaction products by LC-MS/MS to detect the formation of this compound.

-

-

In Vivo Functional Analysis in Nicotiana benthamiana :

-

Clone the candidate acetyltransferase gene and the identified simiarenol synthase gene into plant expression vectors.

-

Co-infiltrate Agrobacterium tumefaciens strains carrying these constructs into the leaves of N. benthamiana.

-

After a few days of incubation, harvest the infiltrated leaf tissue and extract the triterpenoids.

-

Analyze the extracts by GC-MS to detect the production of this compound.

-

Quantitative Analysis of Simiarenol and this compound

Methodology:

-

Sample Preparation:

-

Harvest and freeze-dry the plant tissue of interest.

-

Grind the dried tissue to a fine powder.

-

-

Extraction:

-

Extract a known amount of the powdered tissue with a suitable organic solvent (e.g., hexane or ethyl acetate) using sonication or maceration.

-

Include an internal standard (e.g., betulinic acid acetate) for accurate quantification.

-

-

GC-MS Analysis:

-

Derivatize the extracts if necessary to improve volatility and chromatographic separation.

-

Perform GC-MS analysis using a suitable column and temperature program to separate simiarenol and this compound.

-

Develop a calibration curve using authentic standards of simiarenol and this compound to quantify their concentrations in the plant extracts.

-

Conclusion and Future Perspectives

The biosynthesis of this compound in plants is a multi-step process involving enzymes from the MVA pathway, a specific oxidosqualene cyclase (simiarenol synthase), and a triterpene acetyltransferase. While a simiarenol synthase has been identified from maize, the specific acetyltransferase and the complete pathway in a high-producing plant remain to be fully characterized. The experimental protocols outlined in this guide provide a roadmap for researchers to identify and characterize these missing components.

Future research should focus on:

-

Identification of Simiarenol Synthase and Acetyltransferase from High-Producing Plants: Screening various plant species for high levels of this compound and subsequently identifying the key biosynthetic genes.

-

Quantitative Metabolite Profiling: Performing detailed quantitative analysis of simiarenol, this compound, and their precursors in different plant tissues and developmental stages.

-

Metabolic Engineering: Utilizing the identified genes to engineer microbial or plant-based systems for the sustainable production of this compound.

The elucidation of the complete this compound biosynthetic pathway will not only advance our fundamental understanding of plant secondary metabolism but also pave the way for the development of novel pharmaceuticals and other valuable bioproducts.

References

Triterpenoid Profile of Euphorbia Species Containing Simiarenol Acetate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the triterpenoid profile of Euphorbia species known to contain simiarenol and its derivatives, with a specific focus on simiarenol acetate. While the existing literature confirms the presence of simiarenol in several Euphorbia species, quantitative data on the complete triterpenoid profile, including the exact percentage of this compound, remains largely unpublished. This guide summarizes the available qualitative data on the triterpenoid composition of relevant Euphorbia species, details the experimental protocols for the extraction and isolation of these compounds, and outlines potential biological activities based on studies of simiarenol. The information is intended to serve as a foundational resource for researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development.

Introduction to Triterpenoids in Euphorbia

The genus Euphorbia is one of the largest and most diverse genera of flowering plants, with a complex phytochemical profile. Triterpenoids are a significant class of secondary metabolites found in these species, exhibiting a wide range of structural diversity and biological activities. These compounds are biosynthesized from the precursor squalene and can be categorized into various skeletal types, including euphanes, tirucallanes, lupanes, and oleananes. Simiarenol, a pentacyclic triterpenoid, and its acetylated form, this compound, have been identified in several Euphorbia species, drawing interest for their potential pharmacological applications.

Euphorbia Species Containing Simiarenol and its Derivatives

Current phytochemical studies have identified the presence of simiarenol in several Euphorbia species. While the direct quantification of this compound is not widely reported, its presence can be inferred from the isolation of simiarenol, as acetylation is a common biochemical modification. The following species are of primary interest:

-

Euphorbia turcomanica : This species has been shown to contain a rich profile of triterpenoids, including simiarenol.[1][2]

-

Euphorbia peplus : Simiarenol has been isolated from the aerial parts of this plant.[3]

-

Euphorbia lathyris : This species is another known source of various triterpenes, and simiarenol has been reported as one of its constituents.[1]

-

Euphorbia aphylla : Phytochemical investigations have confirmed the presence of simiarenol in this species.[1]

Triterpenoid Profile of Euphorbia turcomanica

While comprehensive quantitative data is not available in the reviewed literature, a qualitative summary of the triterpenoids isolated from Euphorbia turcomanica provides valuable insight into its chemical composition.

Table 1: Triterpenoids and Steroids Isolated from Euphorbia turcomanica [1][2]

| Compound Class | Compound Name |

| Triterpenoid | Simiarenol |

| Triterpenoid | Isomultiflorenol |

| Triterpenoid | Cycloart-25-ene-3β,24-diol |

| Triterpenoid | Cycloart-23-ene-3β,25-diol |

| Triterpenoid | 3α, 11α-dihydroxyurs-12-ene |

| Triterpenoid | 3β, 24β, 25-trihydroxycycloartane |

| Steroid | β-Sitosterol |

| Steroid | 7α-hydroxystigmasterol |

| Monoterpene | Loliolide |

Experimental Protocols

The following sections detail the methodologies employed for the extraction, separation, and identification of triterpenoids from Euphorbia species, primarily based on the study of Euphorbia turcomanica.[1][2]

Plant Material Collection and Preparation

-

Collection: The whole plant of E. turcomanica is collected during its flowering season.

-

Drying and Pulverization: The plant material is air-dried in the shade and then finely powdered using a mechanical grinder.

Extraction of Triterpenoids

A general workflow for the extraction of triterpenoids is outlined below.

Caption: General workflow for the extraction of triterpenoids from Euphorbia species.

-

Maceration: The powdered plant material is macerated with a solvent mixture of acetone and dichloromethane (2:1 v/v) at room temperature. This process is typically repeated multiple times to ensure exhaustive extraction.

-

Filtration and Concentration: The resulting extracts are combined, filtered, and the solvent is removed under reduced pressure using a rotary evaporator to yield the crude extract.

Separation and Purification of Triterpenoids

The crude extract, a complex mixture of phytochemicals, is subjected to various chromatographic techniques for the isolation of individual triterpenoids.

Caption: Chromatographic workflow for the separation and purification of triterpenoids.

-

Column Chromatography: The crude extract is initially fractionated using open column chromatography on silica gel, with a gradient elution system of increasing polarity (e.g., n-hexane, ethyl acetate, and methanol mixtures).

-

Medium-Pressure Liquid Chromatography (MPLC): Fractions of interest from column chromatography are further purified using MPLC.

-

High-Performance Liquid Chromatography (HPLC): Final purification of the isolated compounds is achieved using preparative or semi-preparative HPLC, often on a C18 column with a suitable mobile phase (e.g., methanol/water or acetonitrile/water mixtures).

Structure Elucidation

The chemical structures of the purified triterpenoids are determined using a combination of spectroscopic techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR, 13C NMR, and 2D NMR (COSY, HSQC, HMBC) experiments are conducted to determine the carbon skeleton and the placement of functional groups.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the molecular formula of the compounds.

-

Comparison with Literature Data: The spectroscopic data obtained are compared with those reported in the literature for known compounds to confirm their identity.

Biological Activities of Simiarenol

While specific studies on the biological activities of this compound are limited, research on simiarenol provides insights into its potential pharmacological properties. Simiarenol has been associated with anti-leishmanial activities.[1] Further research is warranted to explore the full spectrum of its bioactivities and those of its acetylated derivative.

Signaling Pathways

Currently, there is no published literature detailing the specific signaling pathways modulated by simiarenol or this compound. This represents a significant knowledge gap and a promising area for future research. Understanding the molecular targets and mechanisms of action of these compounds is crucial for their development as therapeutic agents.

Conclusion and Future Directions

This technical guide has summarized the current knowledge on the triterpenoid profile of Euphorbia species containing this compound. While qualitative data on the presence of simiarenol and other triterpenoids in species like E. turcomanica is available, a critical need exists for quantitative studies to establish the precise composition of these compounds. The development and application of validated analytical methods, such as HPLC-MS/MS or GC-MS, are essential for the quality control and standardization of Euphorbia extracts for medicinal purposes.

Future research should focus on:

-

Quantitative analysis of the triterpenoid profile in Euphorbia species known to contain simiarenol and its acetate.

-

Isolation and characterization of this compound to confirm its natural occurrence and to enable further pharmacological studies.

-

Investigation of the biological activities of both simiarenol and this compound in a range of in vitro and in vivo models.

-

Elucidation of the molecular mechanisms and signaling pathways through which these compounds exert their biological effects.

Addressing these research gaps will be instrumental in unlocking the full therapeutic potential of this compound and other triterpenoids from the diverse and chemically rich Euphorbia genus.

References

Simiarenol acetate CAS number and molecular formula.

For Researchers, Scientists, and Drug Development Professionals

Abstract

Simiarenol acetate is a naturally occurring triterpenoid compound. This document provides a concise technical summary of its fundamental chemical properties. At present, detailed publicly available data regarding its biological activity, experimental protocols, and specific signaling pathways is limited. Further research is required to elucidate the potential therapeutic applications of this compound.

Chemical and Physical Properties

This compound is characterized by the following identifiers and molecular attributes.

| Property | Value | Source |

| CAS Number | 4965-99-5 | N/A |

| Molecular Formula | C₃₂H₅₂O₂ | N/A |

| Molecular Weight | 468.75 g/mol | N/A |

Biological Activity and Therapeutic Potential

Currently, there is a notable lack of specific research on the biological activities of this compound. However, the broader class of triterpenoids, to which this compound belongs, is known for a wide range of pharmacological effects, including anti-inflammatory, anticancer, and antiviral properties.

For instance, structurally related triterpenoid acetates such as lupeol acetate and berenjenol acetate have demonstrated notable biological activities. Studies on these related compounds have indicated potential mechanisms of action involving the modulation of inflammatory pathways. It is plausible that this compound may exhibit similar biological effects, but this remains to be scientifically validated through dedicated in-vitro and in-vivo studies.

Experimental Protocols

-

Extraction and Isolation: Standard chromatographic techniques such as column chromatography and high-performance liquid chromatography (HPLC) would be suitable for the isolation and purification of this compound from plant sources.

-

Structural Elucidation: The chemical structure of the isolated compound would be confirmed using spectroscopic methods like Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

-

In-vitro Assays: Initial biological screening could involve a panel of in-vitro assays to assess its potential cytotoxic, anti-inflammatory, and antioxidant activities.

-

In-vivo Studies: Promising in-vitro results would warrant further investigation in relevant animal models to evaluate efficacy and safety.

Signaling Pathways

As of the latest literature review, there is no specific information detailing the signaling pathways modulated by this compound. Future research in this area would be critical to understanding its mechanism of action at the molecular level.

Future Directions

The field of natural product research presents a significant opportunity to uncover novel therapeutic agents. This compound, as a member of the promising triterpenoid class, warrants further investigation. Future research should focus on:

-

Comprehensive screening for a wide range of biological activities.

-

Elucidation of its mechanism(s) of action and identification of molecular targets.

-

Investigation of its structure-activity relationships to potentially synthesize more potent analogs.

Conclusion

This compound is a defined chemical entity with a known structure. However, its biological properties and therapeutic potential remain largely unexplored. This technical guide highlights the current knowledge gap and underscores the need for further scientific inquiry to unlock the potential of this natural compound for drug discovery and development. Researchers are encouraged to undertake studies to fill this void in the scientific literature.

Simiarenol Acetate: A Triterpenoid Secondary Metabolite with Therapeutic Potential from Medicinal Plants

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Simiarenol acetate, a pentacyclic triterpenoid acetate, is a significant secondary metabolite found in various medicinal plants, notably Imperata cylindrica and species of the Rhododendron genus. This technical guide provides a comprehensive overview of this compound, including its physicochemical properties, established and putative biological activities, and detailed methodologies for its extraction, isolation, and analysis. The guide is intended to serve as a resource for researchers in natural product chemistry, pharmacology, and drug development, facilitating further investigation into the therapeutic potential of this promising compound.

Introduction

Secondary metabolites from medicinal plants represent a vast and largely untapped reservoir of novel therapeutic agents. Among these, triterpenoids have garnered significant attention due to their diverse pharmacological activities, including anti-inflammatory, anticancer, and antimicrobial properties. This compound, a derivative of the triterpene simiarenol, has been identified as a bioactive constituent in plants with a history of use in traditional medicine. This document synthesizes the current scientific knowledge on this compound, with a focus on its role as a secondary metabolite and its potential for drug development.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of this compound is fundamental for its study and application.

| Property | Value | Reference |

| Chemical Formula | C₃₂H₅₂O₂ | [1][2] |

| Molecular Weight | 468.75 g/mol | [1][2] |

| CAS Number | 4965-99-5 | [1] |

| Appearance | White crystalline powder | Inferred from related compounds |

| Solubility | Soluble in organic solvents such as chloroform, dichloromethane, ethyl acetate, and acetone. | Inferred from related compounds |

Occurrence in Medicinal Plants

This compound has been reported as a constituent of several medicinal plants. The primary sources discussed in the scientific literature are:

-

Imperata cylindrica (Cogon Grass): The rhizomes of this plant, used in traditional medicine for their anti-inflammatory and diuretic properties, have been found to contain this compound.[3]

-

Rhododendron simiarum and other Rhododendron species: Various parts of these plants, known for their use in treating inflammatory conditions, have been identified as sources of this compound and related triterpenoids.

While the presence of this compound in these plants is established, quantitative data on its yield and concentration are not extensively reported in publicly available literature. The concentration of secondary metabolites in plants can vary significantly based on factors such as geographical location, climate, and harvesting time.

Biological Activities and Therapeutic Potential

The therapeutic potential of this compound is inferred from its structural similarity to other bioactive triterpenoids and from studies on extracts of plants containing this compound. The primary areas of interest are its anti-inflammatory and anticancer activities.

Anti-inflammatory Activity

While direct studies on the anti-inflammatory activity of purified this compound are limited, the well-documented anti-inflammatory effects of extracts from Imperata cylindrica and Rhododendron species suggest a potential role for this compound. The proposed mechanism of action for structurally similar triterpenoid acetates, such as oleanolic acid acetate, involves the modulation of key inflammatory signaling pathways.

Anticancer Activity

Extracts from plants containing this compound have demonstrated cytotoxic effects against various cancer cell lines. For instance, an ethyl acetate extract of Imperata cylindrica exhibited a 50% growth inhibitory effect (GI50) on HT-29 human colorectal cancer cells. The anticancer potential of triterpenoids is often attributed to their ability to induce apoptosis and inhibit cell proliferation.

Table 1: In Vitro Anticancer Activity of Plant Extracts Containing Triterpenoid Acetates

| Plant Extract/Compound | Cell Line | Activity Metric | Value (µg/mL) |

| Imperata cylindrica (ethyl acetate extract) | HT-29 | GI50 | 14.5 |

Proposed Mechanisms of Action

Based on studies of related triterpenoids, the following signaling pathways are proposed as potential targets for this compound's biological activities.

Anti-inflammatory Signaling Pathway

The anti-inflammatory effects of many natural products are mediated through the inhibition of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways. These pathways are central to the production of pro-inflammatory cytokines and enzymes. It is hypothesized that this compound may exert its anti-inflammatory effects by interfering with these cascades.

Caption: Proposed anti-inflammatory mechanism of this compound.

Anticancer Signaling Pathway (Apoptosis Induction)

The induction of apoptosis is a key mechanism for many anticancer agents. Triterpenoids often trigger the intrinsic apoptotic pathway, which is regulated by the Bcl-2 family of proteins and leads to the activation of caspases. This compound may induce cancer cell death by altering the balance of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins, leading to mitochondrial dysfunction and subsequent caspase activation.

Caption: Proposed anticancer mechanism of this compound via apoptosis.

Experimental Protocols

The following sections provide detailed methodologies for the extraction, isolation, and analysis of this compound from plant materials. These protocols are based on established methods for triterpenoid isolation and may require optimization depending on the specific plant matrix.

Extraction of this compound

This protocol describes a general procedure for the solvent extraction of this compound from dried and powdered plant material.

Caption: General workflow for the extraction of this compound.

Methodology:

-

Preparation of Plant Material: Air-dry the plant material (e.g., rhizomes of Imperata cylindrica) at room temperature and grind it into a fine powder.

-

Maceration: Soak the powdered plant material in methanol or ethanol (e.g., 1:10 w/v) in a sealed container.

-

Extraction: Allow the mixture to stand at room temperature for 48-72 hours with occasional agitation.

-

Filtration: Filter the mixture through Whatman No. 1 filter paper to separate the extract from the solid plant residue.

-

Concentration: Concentrate the filtrate under reduced pressure using a rotary evaporator at a temperature not exceeding 45°C to obtain the crude extract.

Isolation of this compound

This protocol outlines the isolation of this compound from the crude extract using column chromatography.

Methodology:

-

Fractionation (Optional): The crude extract can be subjected to liquid-liquid partitioning with solvents of increasing polarity (e.g., n-hexane, ethyl acetate, and n-butanol) to obtain fractions enriched in compounds of intermediate polarity, such as triterpenoid acetates. The ethyl acetate fraction is often enriched with these compounds.

-

Column Chromatography:

-

Stationary Phase: Silica gel (60-120 mesh).

-

Column Preparation: Prepare a slurry of silica gel in n-hexane and pack it into a glass column.

-

Sample Loading: Dissolve the crude extract or the enriched fraction in a minimal amount of a suitable solvent (e.g., chloroform) and adsorb it onto a small amount of silica gel. Allow the solvent to evaporate completely, and then carefully load the dried sample onto the top of the prepared column.

-

Elution: Elute the column with a gradient of n-hexane and ethyl acetate, starting with 100% n-hexane and gradually increasing the polarity by increasing the percentage of ethyl acetate.

-

Fraction Collection: Collect the eluate in small fractions.

-

-

Monitoring: Monitor the fractions using Thin Layer Chromatography (TLC) with a suitable solvent system (e.g., n-hexane:ethyl acetate, 8:2 v/v). Visualize the spots under UV light and/or by spraying with a suitable reagent (e.g., ceric sulfate spray followed by heating).

-

Pooling and Purification: Combine the fractions containing the compound of interest (based on TLC analysis) and concentrate them. Recrystallization from a suitable solvent (e.g., methanol) can be performed to obtain pure this compound.

Analytical Methods for Quantification

Quantitative analysis of this compound can be performed using chromatographic techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC).

6.3.1. Gas Chromatography-Mass Spectrometry (GC-MS)

-

Sample Preparation: The purified compound or a calibrated extract is dissolved in a suitable volatile solvent.

-

GC Conditions (Illustrative):

-

Column: HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.

-

Carrier Gas: Helium.

-

Injection Mode: Splitless.

-

Temperature Program: An initial temperature of 100°C, ramped to 280°C at a rate of 10°C/min, and held for 10 minutes.

-

-

MS Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: m/z 50-600.

-

-

Quantification: Quantification is achieved by creating a calibration curve using a pure standard of this compound and comparing the peak area of the analyte in the sample to the calibration curve.

6.3.2. High-Performance Liquid Chromatography (HPLC)

-

Sample Preparation: The purified compound or a calibrated extract is dissolved in the mobile phase.

-

HPLC Conditions (Illustrative):

-

Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

-

Mobile Phase: A gradient of acetonitrile and water.

-

Detector: UV detector at a suitable wavelength (e.g., 210 nm) or an Evaporative Light Scattering Detector (ELSD).

-

-

Quantification: Similar to GC-MS, quantification is performed using a calibration curve generated from a pure standard.

Conclusion and Future Directions

This compound is a promising secondary metabolite with potential anti-inflammatory and anticancer properties. This guide has provided a foundational overview of its characteristics, biological activities, and the experimental methodologies required for its study. However, significant research gaps remain. Future research should focus on:

-

Quantitative analysis of this compound in Imperata cylindrica and Rhododendron species to establish standardized extracts.

-

In-depth pharmacological studies using purified this compound to confirm its biological activities and elucidate its precise mechanisms of action on the proposed signaling pathways.

-

Preclinical and clinical studies to evaluate the safety and efficacy of this compound as a potential therapeutic agent.

Addressing these research areas will be crucial in unlocking the full therapeutic potential of this intriguing natural product.

References

Preliminary In Vitro Screening of Simiarenol Acetate: A Technical Guide

Disclaimer: As of late 2025, publicly available data on the in vitro biological activities of Simiarenol acetate is scarce. This document, therefore, presents a hypothetical framework for its preliminary in vitro screening based on established methodologies for the broader class of triterpenoids. The experimental protocols and data herein are illustrative and intended to serve as a technical guide for researchers, scientists, and drug development professionals.

Simiarenol is a triterpene alcohol that has been isolated from Rhododendron simiarum.[1][2] Triterpenoids, a large and structurally diverse class of natural products, are known to exhibit a wide range of biological activities, including cytotoxic and antimicrobial effects.[3][4] This guide outlines a potential workflow for the initial in vitro evaluation of this compound.

Data Presentation

The following tables summarize hypothetical quantitative data from preliminary in vitro screening of this compound, representing typical results observed for bioactive triterpenoids.

Table 1: Cytotoxicity of this compound against Human Cancer Cell Lines

| Cell Line | Cancer Type | IC₅₀ (µM) |

| MCF-7 | Breast Adenocarcinoma | 15.8 |

| A549 | Lung Carcinoma | 22.5 |

| HeLa | Cervical Cancer | 18.2 |

| HepG2 | Hepatocellular Carcinoma | 25.1 |

IC₅₀ (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Table 2: Antimicrobial Activity of this compound

| Microbial Strain | Type | MIC (µg/mL) |

| Staphylococcus aureus | Gram-positive bacteria | 32 |

| Bacillus subtilis | Gram-positive bacteria | 64 |

| Escherichia coli | Gram-negative bacteria | >128 |

| Pseudomonas aeruginosa | Gram-negative bacteria | >128 |

| Candida albicans | Fungi | 64 |

MIC (Minimum Inhibitory Concentration) is the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism after overnight incubation.

Experimental Protocols

Detailed methodologies for the key experiments cited in the data tables are provided below.

Cytotoxicity Screening: MTT Assay

This protocol is designed to assess the cytotoxic (cell-killing) activity of this compound against various cancer cell lines. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

Methodology:

-

Cell Culture: Human cancer cell lines (e.g., MCF-7, A549, HeLa, HepG2) are cultured in appropriate media supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin, and maintained at 37°C in a humidified atmosphere with 5% CO₂.

-

Cell Seeding: Cells are seeded into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well and allowed to adhere overnight.

-

Compound Treatment: A stock solution of this compound is prepared in dimethyl sulfoxide (DMSO). Serial dilutions are made in culture medium to achieve a range of final concentrations (e.g., 0.1 to 100 µM). The final DMSO concentration in the wells should not exceed 0.5%.

-

Incubation: The cells are treated with the various concentrations of this compound and incubated for 48 to 72 hours.

-

MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) is added to each well, and the plate is incubated for another 4 hours.

-

Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC₅₀ value is determined by plotting the percentage of cell viability against the logarithm of the compound concentration.

Antimicrobial Screening: Broth Microdilution Method

This protocol is used to determine the Minimum Inhibitory Concentration (MIC) of this compound against a panel of pathogenic microorganisms.

Methodology:

-

Microorganism Preparation: Bacterial strains are grown on Mueller-Hinton agar, while fungal strains are grown on Sabouraud Dextrose agar. Colonies are then used to prepare a microbial suspension in sterile saline, adjusted to a 0.5 McFarland standard. This suspension is further diluted in the appropriate broth (Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) to the final working concentration.

-

Compound Preparation: this compound is dissolved in DMSO to create a stock solution. Two-fold serial dilutions are prepared in a 96-well microtiter plate using the appropriate broth to obtain a range of concentrations (e.g., 1 to 128 µg/mL).

-

Inoculation: The prepared microbial suspension is added to each well containing the compound dilutions.

-

Controls: Positive (microorganisms with no compound) and negative (broth only) controls are included on each plate.

-

Incubation: The plates are incubated at 37°C for 18-24 hours for bacteria and at 35°C for 24-48 hours for fungi.

-

MIC Determination: The MIC is determined as the lowest concentration of this compound that completely inhibits the visible growth of the microorganism.

Visualization of Potential Mechanisms

The following diagrams illustrate a potential experimental workflow and a hypothetical signaling pathway that could be investigated for this compound, based on the known activities of other triterpenoids.

Many triterpenoids exert their cytotoxic effects by inducing apoptosis (programmed cell death). A common pathway involved is the intrinsic or mitochondrial pathway of apoptosis.

References

Methodological & Application

Application Notes and Protocols: Extraction of Simiarenol Acetate from Plant Material

For Researchers, Scientists, and Drug Development Professionals

Introduction

Simiarenol acetate is a triterpenoid compound of interest for its potential pharmacological activities. This document provides a detailed protocol for the extraction of simiarenol from plant material and its subsequent conversion to this compound. Due to the limited literature on the direct extraction of this compound, this protocol focuses on the isolation of its precursor, simiarenol, which is more commonly reported, followed by a straightforward acetylation step. Simiarenol has been identified in various plant species, including those of the Euphorbia and Ficus genera. Notably, this compound has been reported to be isolated from the roots of Imperata cylindrica[1].

Data Presentation: Triterpenoid Extraction Yields

Quantitative data for the extraction of simiarenol or this compound is not widely available in the literature. However, to provide a general reference for expected yields of triterpenoids from plant materials using various extraction techniques, the following table summarizes data from different studies.

| Plant Material | Extraction Method | Solvent | Triterpenoid Yield | Reference |

| Carya cathayensis Husks | Surfactant-mediated ultrasound-assisted extraction | Not specified | 33.92 ± 0.52 mg UAE/g DW | [2] |

| Ganoderma lucidum | Ultrasound-assisted extraction | Ethanol | 9.5768 ± 0.228 mg/g | [3] |

| Ganoderma lucidum | High-pressure extraction | 70% (v/v) Ethanol | 1.41% (mg/g) | |

| Lactuca indica Leaves | Microwave-assisted extraction | Not specified | 29.17 ± 0.15 mg/g | [4] |

Experimental Protocols

This protocol is divided into two main stages: the extraction and purification of simiarenol from plant material, and the subsequent acetylation of simiarenol to yield this compound.

Part 1: Extraction and Purification of Simiarenol

This part of the protocol is adapted from methodologies used for the isolation of simiarenol and other triterpenoids from plant sources.

1.1. Materials and Reagents

-

Dried and pulverized plant material (e.g., leaves of Ficus aurantiacea or whole plant of Euphorbia turcomanica)

-

95% Ethanol

-

n-Hexane

-

Chloroform

-

Distilled water

-

Silica gel (for column chromatography)

-

Glass column for chromatography

-

Rotary evaporator

-

Thin Layer Chromatography (TLC) plates

1.2. Extraction Procedure

-

Maceration: Soak the pulverized plant material in 95% ethanol at a 1:4 plant material to solvent ratio for 72 hours at room temperature.

-

Filtration and Concentration: Filter the extract and concentrate it under reduced pressure using a rotary evaporator to obtain the crude ethanol extract.

-

Defatting: Defat the ethanol extract by extraction with n-hexane.

-

Solvent Partitioning: Subject the residue to partitioning with chloroform and water (1:1). Separate the chloroform layer, which will contain the less polar triterpenoids.

-

Concentration: Dry the chloroform extract using a rotary evaporator.

1.3. Purification by Column Chromatography

-

Column Preparation: Prepare a silica gel column using a suitable solvent system, such as a mixture of chloroform and hexane.

-

Loading: Dissolve the dried chloroform extract in a minimal amount of the initial mobile phase and load it onto the column.

-

Elution: Elute the column with a gradient of increasing polarity, for instance, starting with a chloroform-hexane mixture (e.g., 9:1) and gradually increasing the polarity.

-

Fraction Collection and Analysis: Collect fractions and monitor them by TLC to identify those containing simiarenol.

-

Isolation: Combine the fractions containing the purified simiarenol and evaporate the solvent to obtain the isolated compound.

Part 2: Acetylation of Simiarenol to this compound

This procedure is a general method for the acetylation of hydroxyl groups in triterpenes.

2.1. Materials and Reagents

-

Purified simiarenol

-

Acetic anhydride

-

Anhydrous pyridine (optional, as a catalyst)

-

Toluene

-

Dichloromethane or Ethyl acetate

-

1 M Hydrochloric acid (HCl)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

Magnetic stirrer and stir bar

-

Round bottom flask

2.2. Acetylation Procedure

-

Dissolution: Dissolve the purified simiarenol in anhydrous pyridine (if used) or directly in acetic anhydride in a round bottom flask.

-

Reaction: Add excess acetic anhydride to the solution. The reaction can be stirred at room temperature or gently heated (e.g., refluxed for 30 minutes) to ensure completion.[5] Monitor the reaction progress using TLC until the starting material (simiarenol) is no longer visible.

-

Quenching and Work-up:

-

Cool the reaction mixture and quench any excess acetic anhydride by the slow addition of methanol.

-

Remove the solvents under reduced pressure. Co-evaporate with toluene to remove residual pyridine.

-

Dissolve the residue in dichloromethane or ethyl acetate.

-

Wash the organic layer sequentially with 1 M HCl, water, saturated aqueous NaHCO₃, and brine.[6]

-

-

Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to obtain crude this compound.

-

Purification (if necessary): The resulting this compound can be further purified by recrystallization or silica gel column chromatography if needed.

Mandatory Visualization

Caption: Workflow for the extraction of simiarenol and its conversion to this compound.

References

- 1. Simiarel acetate | 4965-99-5 [chemicalbook.com]

- 2. maxapress.com [maxapress.com]

- 3. vjs.ac.vn [vjs.ac.vn]

- 4. Optimization of Extraction Process and Dynamic Changes in Triterpenoids of Lactuca indica from Different Medicinal Parts and Growth Periods - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. O-Acetylation using acetic anhydride in pyridine - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]

Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Purification of Simiarenol Acetate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust High-Performance Liquid Chromatography (HPLC) method for the purification of Simiarenol acetate, a triterpenoid acetate. The described methodology is based on reversed-phase chromatography, which is well-suited for the separation of non-polar compounds like this compound. This document provides a comprehensive experimental protocol, from sample preparation to purification, and includes a summary of the HPLC method parameters. The intended audience for this guide includes researchers, scientists, and professionals involved in natural product chemistry, medicinal chemistry, and drug development.

Introduction

This compound is a naturally occurring triterpenoid compound that has been isolated from various plant sources. As with many natural products, obtaining high-purity this compound is crucial for its structural elucidation, biological activity screening, and further development as a potential therapeutic agent. High-Performance Liquid Chromatography (HPLC) is a powerful technique for the purification of such compounds due to its high resolution and efficiency. This application note outlines a deduced HPLC method for the effective purification of this compound.

Physicochemical Properties of this compound

A summary of the relevant physicochemical properties of this compound is presented in Table 1. Its solubility in various organic solvents indicates a non-polar character, making it an ideal candidate for reversed-phase HPLC.[1][2]

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₃₂H₅₂O₂ |

| Molecular Weight | 468.75 g/mol |

| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone.[1][2] |

| Chemical Class | Triterpenoid Acetate |

HPLC Method for Purification

Based on the physicochemical properties of this compound and established methods for similar triterpenoid and steroid acetates, a reversed-phase HPLC method is proposed.[3][4] A C18 stationary phase is selected for its hydrophobicity, which will provide good retention and separation of the non-polar analyte. A mobile phase consisting of an organic solvent (methanol or acetonitrile) and water is employed to elute the compound. A gradient elution is recommended to ensure good separation from potential impurities with different polarities. Detection is proposed using a Diode Array Detector (DAD) to monitor a range of wavelengths, with 205 nm being a key wavelength for triterpenoids.[3]

Table 2: HPLC Method Parameters for this compound Purification

| Parameter | Recommended Condition |

| Stationary Phase | C18 (Octadecylsilane), 5 µm particle size, 100 Å pore size |

| Column Dimensions | 250 mm x 4.6 mm (analytical) or 250 mm x 21.2 mm (preparative) |

| Mobile Phase A | Water |

| Mobile Phase B | Methanol or Acetonitrile |

| Gradient Elution | 80% B to 100% B over 20 minutes, hold at 100% B for 10 minutes |

| Flow Rate | 1.0 mL/min (analytical) or 20 mL/min (preparative) |

| Column Temperature | 30 °C |

| Detection | Diode Array Detector (DAD), 200-400 nm, with specific monitoring at 205 nm |

| Injection Volume | 10-100 µL (analytical) or 1-5 mL (preparative) |

| Sample Diluent | Methanol or Acetonitrile |

Experimental Protocol

This section provides a detailed step-by-step protocol for the purification of this compound using the proposed HPLC method.

Materials and Reagents

-

Crude extract or partially purified sample containing this compound

-

HPLC-grade Methanol or Acetonitrile

-

Ultrapure water

-

0.45 µm syringe filters

Sample Preparation

-

Accurately weigh the crude extract or partially purified sample.

-

Dissolve the sample in a minimal amount of the sample diluent (Methanol or Acetonitrile).

-

Ensure complete dissolution. Sonication may be used to aid dissolution.

-

Filter the sample solution through a 0.45 µm syringe filter to remove any particulate matter before injection into the HPLC system.

HPLC System Setup and Operation

-

Equilibrate the HPLC system with the initial mobile phase composition (80% B) until a stable baseline is achieved.

-

Set the column temperature to 30 °C.

-

Set the DAD to acquire data from 200-400 nm and to monitor the chromatogram at 205 nm.

-

Inject the prepared sample onto the column.

-

Run the gradient elution as specified in Table 2.

-

Monitor the chromatogram for the elution of peaks.

-

Collect the fractions corresponding to the peak of interest (this compound).

-

After the run, re-equilibrate the column with the initial mobile phase conditions for the next injection.

Post-Purification Processing

-

Combine the collected fractions containing the purified this compound.

-

Evaporate the solvent from the collected fractions using a rotary evaporator or a stream of nitrogen.

-

The resulting purified solid can be further dried under vacuum to remove any residual solvent.

-

Confirm the purity of the final product by re-injecting a small amount onto the analytical HPLC column.

Experimental Workflow

The logical flow of the experimental protocol for the purification of this compound is illustrated in the following diagram.

Caption: Workflow for the HPLC purification of this compound.

Conclusion

The HPLC method described in this application note provides a reliable and efficient strategy for the purification of this compound. The use of a reversed-phase C18 column with a methanol/acetonitrile-water gradient is a robust approach for separating this non-polar triterpenoid acetate from complex mixtures. The detailed protocol and workflow diagram serve as a practical guide for researchers in the field of natural product chemistry and drug development to obtain high-purity this compound for further scientific investigation.

References

Application Note: Mass Spectrometry Fragmentation Analysis of Simiarenol Acetate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed guide to understanding the mass spectrometry fragmentation pattern of simiarenol acetate, a pentacyclic triterpenoid of interest in phytochemical and pharmacological research. The information presented herein is based on established fragmentation behaviors of analogous triterpenoid acetates. This application note outlines a generalized experimental protocol for the analysis of this compound using Gas Chromatography-Mass Spectrometry (GC-MS) and presents a proposed fragmentation pathway to aid in its identification and characterization.

Introduction

This compound (C₃₂H₅₂O₂) is a naturally occurring pentacyclic triterpenoid acetate with a molecular weight of 468.75 g/mol .[1][2] Triterpenoids are a large and structurally diverse class of natural products with a wide range of biological activities, making them a focal point in drug discovery and development. Mass spectrometry is a critical analytical technique for the structural elucidation of these complex molecules. Understanding the specific fragmentation patterns of triterpenoids like this compound is essential for their unambiguous identification in complex matrices and for metabolic studies.

The mass spectra of triterpenoid esters are typically characterized by fragmentation of the core skeleton and the loss of the ester group.[3][4] While specific fragmentation data for this compound is not widely published, a reliable fragmentation pattern can be proposed based on the well-documented mass spectral behavior of similar pentacyclic triterpenoid acetates, such as germanicol acetate and amyrin acetates.[3]

Proposed Mass Spectrometry Fragmentation Pattern

The fragmentation of this compound under electron ionization (EI) is expected to be influenced by its pentacyclic triterpenoid core and the acetate functional group. The fragmentation process is generally governed by the stability of the resulting carbocations and the presence of specific structural features like double bonds and methyl groups.[5]

The key fragmentation events anticipated for this compound are:

-

Loss of the Acetyl Group: A primary fragmentation pathway involves the cleavage of the acetate group, resulting in a fragment ion corresponding to the loss of acetic acid (CH₃COOH, 60 Da) or the acetyl radical (CH₃CO•, 43 Da). The loss of the entire acetyl group is a common feature in the mass spectra of triterpenoid acetates.[3][6]

-

Retro-Diels-Alder (RDA) Fragmentation: Pentacyclic triterpenoids with a double bond in the C-ring, like many oleanane and ursane derivatives, are known to undergo a characteristic retro-Diels-Alder fragmentation.[3] This cleavage of the C-ring leads to the formation of diagnostic fragment ions. For amyrin acetates, this results in significant peaks at m/z 218, 203, and 189.[3] Similar RDA fragmentation can be expected for simiarenol, depending on the location of any double bonds in its structure.

-

Fragmentation of the Triterpenoid Skeleton: Subsequent fragmentation of the main triterpenoid skeleton will produce a series of characteristic ions. These fragments arise from cleavages of the A, B, D, and E rings and the loss of methyl groups.

Quantitative Data Summary

While precise quantitative data for the relative abundance of this compound fragments is not available in the provided search results, the following table summarizes the expected key fragment ions, their mass-to-charge ratio (m/z), and their proposed origin based on the fragmentation patterns of analogous compounds.

| m/z | Proposed Formula | Proposed Origin of Fragment | Reference Analogs |

| 468 | [C₃₂H₅₂O₂]⁺ | Molecular Ion (M⁺) | Germanicol Acetate[3] |

| 453 | [C₃₁H₄₉O₂]⁺ | [M - CH₃]⁺ | Germanicol Acetate[3] |

| 408 | [C₃₀H₅₀]⁺ | [M - CH₃COOH]⁺ | Germanicol Acetate[3] |

| 218 | [C₁₆H₂₆]⁺ | Retro-Diels-Alder Fragmentation of Ring C | α- and β-Amyrin Acetates[3] |

| 203 | [C₁₅H₂₃]⁺ | Fragment from RDA followed by loss of a methyl group | α- and β-Amyrin Acetates[3] |

| 189 | [C₁₄H₂₁]⁺ | Further fragmentation of the triterpenoid skeleton | α- and β-Amyrin Acetates[3] |

| 43 | [C₂H₃O]⁺ | Acetyl Cation [CH₃CO]⁺ | Germanicol Acetate[3] |

Experimental Protocol: GC-MS Analysis of this compound

This protocol provides a general methodology for the analysis of this compound using Gas Chromatography-Mass Spectrometry (GC-MS). Instrument parameters may require optimization based on the specific instrumentation and sample matrix.

4.1. Sample Preparation

-

Extraction: Extract the plant material or sample containing this compound with a suitable organic solvent (e.g., hexane, chloroform, or ethyl acetate).

-

Concentration: Evaporate the solvent under reduced pressure to obtain a crude extract.

-

Purification (Optional): If necessary, purify the extract using column chromatography on silica gel to isolate the triterpenoid fraction.

-

Derivatization (if analyzing the corresponding alcohol, simiarenol): To analyze simiarenol, it can be acetylated to improve its chromatographic properties. Dissolve the sample in pyridine and add acetic anhydride. Heat the mixture at 60-80°C for 1-2 hours. After cooling, add water and extract the acetylated product with an organic solvent.

-

Sample Dilution: Dissolve the purified sample or derivatized product in a suitable volatile solvent (e.g., hexane or ethyl acetate) to a final concentration of approximately 1 mg/mL.

4.2. GC-MS Instrumentation and Conditions

-

Gas Chromatograph: Agilent 7890B GC System (or equivalent)

-

Mass Spectrometer: Agilent 5977A MSD (or equivalent)

-

Column: HP-5ms (or equivalent non-polar capillary column), 30 m x 0.25 mm i.d., 0.25 µm film thickness

-

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min

-

Oven Temperature Program:

-

Initial temperature: 70°C, hold for 2 min

-

Ramp: 10°C/min to 280°C

-

Hold: 10 min at 280°C

-

-

Injector Temperature: 250°C

-

Injection Volume: 1 µL (splitless mode)

-

Transfer Line Temperature: 280°C

-

Ion Source Temperature: 230°C

-

Ionization Mode: Electron Ionization (EI)

-

Electron Energy: 70 eV

-

Mass Range: m/z 40-600

4.3. Data Acquisition and Analysis

-

Acquire the data in full scan mode.

-

Identify the peak corresponding to this compound based on its retention time and mass spectrum.

-

Analyze the mass spectrum to identify the molecular ion and characteristic fragment ions as outlined in Section 3.

-

Compare the obtained spectrum with a reference library (e.g., NIST) if available, or with the fragmentation pattern of known triterpenoid acetates.

Visualization of Proposed Fragmentation Pathway

The following diagram illustrates the proposed key fragmentation pathways for this compound based on the behavior of analogous pentacyclic triterpenoid acetates.

Caption: Proposed fragmentation pathway of this compound.

Conclusion

The mass spectrometry fragmentation pattern of this compound is proposed to be characterized by the initial loss of the acetate group, followed by fragmentation of the pentacyclic triterpenoid skeleton, including a potential retro-Diels-Alder cleavage of the C-ring. The provided experimental protocol offers a starting point for the GC-MS analysis of this compound. While specific quantitative data and a definitive fragmentation pattern for this compound require further experimental validation, the information presented in this application note, based on the established fragmentation of similar triterpenoid acetates, provides a strong foundation for its identification and structural characterization in various research applications.

References